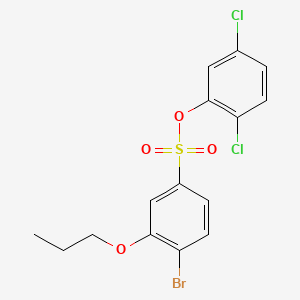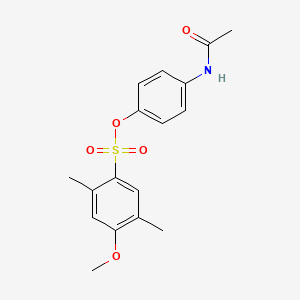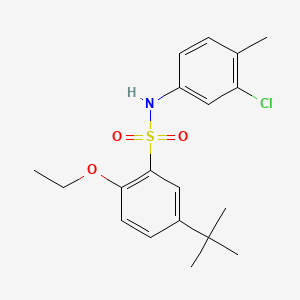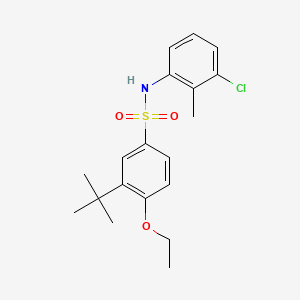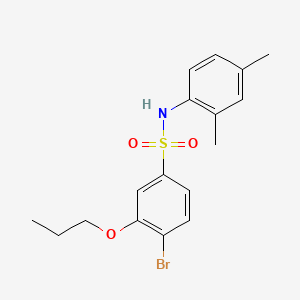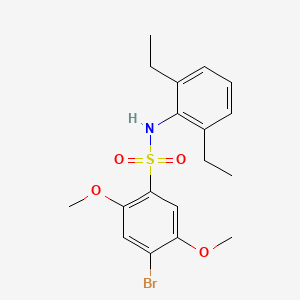
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects.
作用機序
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide acts as a partial agonist at the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the altered perception of reality, hallucinations, and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide are not well understood due to limited research. However, studies have shown that the drug can cause changes in heart rate, blood pressure, and body temperature. It can also lead to seizures, psychosis, and other adverse effects.
実験室実験の利点と制限
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has several advantages for lab experiments, such as its potent hallucinogenic effects and high affinity for the serotonin 2A receptor. However, its recreational use and limited research on its effects make it difficult to obtain and study. Additionally, its adverse effects and potential for abuse make it a controversial drug for scientific research.
将来の方向性
Future research on 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide should focus on its effects on the human brain and its potential therapeutic uses. Studies should also investigate the long-term effects of the drug on cognitive function and mental health. Additionally, research should be conducted on the development of safer and more effective psychedelic drugs for scientific research and therapeutic purposes.
Conclusion:
In conclusion, 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic psychedelic drug that has gained popularity as a recreational drug due to its potent hallucinogenic effects. It has been used in scientific research to study its effects on the human brain and has shown a high affinity for the serotonin 2A receptor. However, its adverse effects and potential for abuse make it a controversial drug for scientific research. Future research should focus on its potential therapeutic uses and the development of safer and more effective psychedelic drugs.
合成法
The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide involves a series of chemical reactions that start with the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine. This is followed by the reaction of the amine with 4-chloro-3-methylphenyl isocyanate to form the corresponding carbamate. The final step involves the reaction of the carbamate with sulfonyl chloride to yield 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide.
科学的研究の応用
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has been used in scientific research to study its effects on the human brain. It has been shown to bind to the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has a high affinity for the receptor, making it a potent hallucinogen.
特性
IUPAC Name |
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-9-4-5-10(6-11(9)16)18-23(19,20)15-8-13(21-2)12(17)7-14(15)22-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDGNTUAHMGITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

